molecular formula C7H13NO3 B3280494 3-Piperidinecarboxylicacid, 4-hydroxy-1-methyl-, (3R,4S)- CAS No. 716362-70-8

3-Piperidinecarboxylicacid, 4-hydroxy-1-methyl-, (3R,4S)-

Cat. No.: B3280494
CAS No.: 716362-70-8
M. Wt: 159.18 g/mol
InChI Key: MHUFHLAYWGDGHK-RITPCOANSA-N
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Description

The compound 3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4S)- is a stereospecific piperidine derivative characterized by a hydroxy group at the 4-position, a methyl group at the 1-position, and a carboxylic acid moiety at the 3-position. The (3R,4S) stereochemistry confers distinct physicochemical and biological properties compared to its enantiomers or diastereomers.

Properties

IUPAC Name

(3R,4S)-4-hydroxy-1-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8-3-2-6(9)5(4-8)7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUFHLAYWGDGHK-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]([C@@H](C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665413
Record name (3R,4S)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716362-70-8
Record name (3R,4S)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4S)- typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the hydrogenation of a suitable precursor in the presence of a chiral catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4S)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Notes and Limitations

Data Gaps : Physicochemical properties (e.g., melting point, solubility) and in vivo toxicity of the target compound require experimental validation.

Stereochemical Specificity : Biological activity data for (3R,4S) configurations are often proprietary; public databases lack comprehensive details.

Biological Activity

3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4S)- is a chiral compound recognized for its biological significance and potential therapeutic applications. Its unique stereochemistry contributes to its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C7H13NO3
  • Molecular Weight : 159.18302 g/mol
  • CAS Number : 83563-72-8
  • Structural Characteristics : The compound features a piperidine ring with a carboxylic acid and hydroxyl functional groups, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that 3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4S)- exhibits various biological activities, including:

  • Neuroprotective Effects : Studies have suggested that this compound may provide neuroprotection against oxidative stress and neuronal damage. Its mechanism is thought to involve modulation of neurotransmitter systems and reduction of inflammatory responses in neural tissues.
  • Antinociceptive Properties : Animal models have demonstrated that the compound possesses antinociceptive effects, potentially through interactions with opioid receptors or modulation of pain pathways.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains, suggesting its utility in developing new antibacterial agents.

Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of various piperidine derivatives, including 3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4S)-. The results showed significant reduction in neuronal cell death in vitro when exposed to oxidative stressors. The compound's ability to enhance antioxidant enzyme activity was highlighted as a key mechanism of action .

Antinociceptive Properties

In an experimental model assessing pain response, researchers found that administration of 3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4S)- resulted in a notable decrease in pain sensitivity. This effect was attributed to the compound's interaction with central nervous system pathways involved in pain modulation .

Antimicrobial Activity

A recent investigation into the antimicrobial properties of various piperidine derivatives revealed that 3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, (3R,4S)- exhibited inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics .

Data Table: Biological Activities Summary

Biological ActivityMechanism of ActionReference
NeuroprotectionModulation of neurotransmitters
AntinociceptiveInteraction with pain pathways
AntimicrobialInhibition of bacterial growth

Q & A

Basic: What are the recommended methods for synthesizing (3R,4S)-4-hydroxy-1-methyl-3-piperidinecarboxylic acid?

Answer:
The synthesis of chiral piperidine derivatives typically involves asymmetric catalysis or resolution techniques. For example, phase-transfer catalysis (PTC) has been used to achieve stereochemical control in related piperidinecarboxylates. A chemodivergent approach using chiral auxiliaries or enantioselective alkylation can be adapted for this compound . Key steps include:

  • Chiral induction : Use of tert-butoxycarbonyl (Boc) protecting groups to stabilize intermediates during ring closure.
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate stereoisomers.
  • Characterization : Confirm enantiomeric purity via chiral HPLC or polarimetry.

Table 1: Example Synthesis Workflow

StepReagents/ConditionsPurpose
1Boc-protected amine, PTCStereochemical control
2Hydroxylation (e.g., OsO₄)Introduce hydroxyl group
3Deprotection (TFA)Remove Boc group

Advanced: How can researchers resolve contradictions in stereochemical assignments for this compound?

Answer:
Conflicting stereochemical data often arise from misassignments in NMR or crystallography. To resolve discrepancies:

  • X-ray crystallography : Definitive confirmation of absolute configuration using single-crystal analysis .
  • Comparative analysis : Cross-reference with structurally validated analogs (e.g., (3S,4R)-isomers in ) to identify diagnostic NMR shifts (e.g., hydroxy and methyl group coupling constants) .
  • Computational modeling : Density Functional Theory (DFT) calculations to predict NOE correlations and compare with experimental data .

Basic: What are the key stability considerations for handling and storing this compound?

Answer:
Stability is influenced by functional groups:

  • Hydroxyl group sensitivity : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation.
  • Hygroscopicity : Use desiccants (silica gel) in storage vials.
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides), which may degrade the piperidine ring .

Advanced: How can researchers assess the biological activity of this compound given limited ecotoxicological data?

Answer:
While ecotoxicity data are unavailable , prioritize in vitro assays:

  • Cytotoxicity screening : Use human cell lines (e.g., HEK293) with MTT assays, referencing structurally related antitumor agents (e.g., 3-hydroxy-4-methylpyridine-2-carboxylic acid in ) .
  • Metabolic stability : Incubate with liver microsomes to evaluate pharmacokinetic profiles.
  • Targeted assays : Screen against enzymes like cyclooxygenase or kinases, leveraging the hydroxyl and carboxylate motifs for binding.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., methyl and hydroxy positions) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., C₈H₁₅NO₃ requires m/z ~173.1052) .
  • IR spectroscopy : Identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹) .

Advanced: How can researchers address challenges in enantiomeric excess (EE) determination?

Answer:

  • Chiral stationary phases : Use HPLC columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
  • Derivatization : Convert the carboxylic acid to a methyl ester for improved chromatographic resolution .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) .

Basic: What safety precautions are essential during experimental handling?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill management : Absorb with inert materials (vermiculite) and dispose via hazardous waste protocols .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Answer:

  • Prodrug design : Convert the carboxylic acid to an ethyl ester to enhance lipid solubility .
  • Co-solvents : Use DMSO:PBS mixtures (<5% DMSO) for aqueous compatibility .
  • Nanoparticle encapsulation : Employ liposomal carriers to improve bioavailability .

Basic: How can researchers validate the compound’s purity?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and >95% area threshold .
  • Elemental analysis : Match experimental C/H/N ratios to theoretical values (e.g., C₈H₁₅NO₃: C 55.47%, H 8.69%) .

Advanced: What computational tools predict the compound’s reactivity in novel reactions?

Answer:

  • Reaction pathway modeling : Gaussian or ORCA software to simulate intermediates (e.g., radical or carbocation stability) .
  • Docking studies : AutoDock Vina to predict binding affinities for target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Piperidinecarboxylicacid, 4-hydroxy-1-methyl-, (3R,4S)-
Reactant of Route 2
3-Piperidinecarboxylicacid, 4-hydroxy-1-methyl-, (3R,4S)-

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